molecular formula C18H25FN2O2 B5634588 N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide

Cat. No.: B5634588
M. Wt: 320.4 g/mol
InChI Key: MEVYUPLAPJJCRR-RDJZCZTQSA-N
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Description

    Reagents: Acetyl chloride and propyl bromide.

    Conditions: Nucleophilic substitution reactions in the presence of a base like sodium hydride.

  • Step 3: Coupling with Fluorinated Phenylacetamide

      Reagents: 4-fluoro-3-methylphenylacetic acid, coupling agents like EDCI or DCC.

      Conditions: Amidation reactions under mild conditions.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the acetyl and propyl groups. The final step involves the coupling of the pyrrolidine derivative with the fluorinated phenylacetamide.

    • Step 1: Synthesis of Pyrrolidine Ring

        Reagents: Starting materials such as 1,4-diketones or 1,4-diamines.

        Conditions: Cyclization reactions under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions

    N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reduction: Reduction reactions can be used to modify the carbonyl groups or to reduce double bonds.

      Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the pyrrolidine nitrogen.

    Common Reagents and Conditions

      Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

      Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

      Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

      Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

      Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

    Mechanism of Action

    The mechanism of action of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-chloro-3-methylphenyl)acetamide
    • N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-bromo-3-methylphenyl)acetamide
    • N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-iodo-3-methylphenyl)acetamide

    Uniqueness

    The uniqueness of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.

    Properties

    IUPAC Name

    N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H25FN2O2/c1-4-5-15-10-21(13(3)22)11-17(15)20-18(23)9-14-6-7-16(19)12(2)8-14/h6-8,15,17H,4-5,9-11H2,1-3H3,(H,20,23)/t15-,17-/m0/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MEVYUPLAPJJCRR-RDJZCZTQSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC1CN(CC1NC(=O)CC2=CC(=C(C=C2)F)C)C(=O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCC[C@H]1CN(C[C@@H]1NC(=O)CC2=CC(=C(C=C2)F)C)C(=O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H25FN2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    320.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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